sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate
Description
Chemical Identity:
The compound, also referred to as NCS-382 sodium salt hydrate, has the molecular formula C₁₃H₁₃O₃·Na·xH₂O (anhydrous core: C₁₃H₁₃O₃⁻, sodium counterion, and variable hydration). Its systematic IUPAC name is (2E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid sodium salt hydrate .
Properties
CAS No. |
1049743-38-5 |
|---|---|
Molecular Formula |
C13H15NaO4 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate |
InChI |
InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/p-1/b10-8+;; |
InChI Key |
FCHWTCFJPQOCCJ-PIHABLKOSA-M |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.O.[Na+] |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the benzoannulene core. This is followed by the introduction of the hydroxy group and the acetate moiety. The final step involves the addition of sodium to form the sodium salt and hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors for the cyclization and functionalization steps. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. GHB Receptor Antagonism
NCS-382 is recognized as a moderately selective antagonist for the gamma-hydroxybutyric acid (GHB) receptor. This property makes it valuable in research related to:
- Neurological Disorders : Its antagonistic action can be utilized in studying conditions such as narcolepsy and other sleep disorders where GHB plays a role.
- Drug Abuse Research : The compound can aid in understanding the effects of GHB as a recreational drug and its potential for addiction.
Case Study : A study highlighted the use of NCS-382 in animal models to explore its effects on GHB-induced sedation, demonstrating its potential as a therapeutic agent for reversing GHB overdose symptoms.
Organic Synthesis Applications
2. Versatile Reactivity
NCS-382 sodium salt serves as an intermediate in various organic synthesis processes due to its reactive functional groups. Its hydroxyl and alkene functionalities allow for:
- Formation of Derivatives : Researchers have successfully modified NCS-382 to create derivatives with enhanced biological activities.
Example Reactions :
- The synthesis of NCS-382 typically involves several steps using organic solvents and catalysts to facilitate the formation of the desired product. This versatility highlights its importance in synthetic organic chemistry .
Material Science Applications
3. Polymer Compositions
Recent advancements have explored the use of NCS-382 in developing novel polymer compositions for drug delivery systems. These systems are characterized by:
- Rapid Gelation Properties : The compound can be incorporated into two-part polymer systems that form gels upon mixing, enabling controlled release of therapeutic agents.
Case Study : Research has demonstrated that incorporating NCS-382 into polymer matrices enhances the stability and release profiles of encapsulated drugs, making it a promising candidate for future pharmaceutical formulations .
Summary Table of Applications
Mechanism of Action
The mechanism by which sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds, while the aromatic core can participate in π-π interactions. These interactions can affect the compound’s binding to proteins, enzymes, or other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The benzo[7]annulene scaffold is highly versatile. Modifications to the core structure or substituents significantly alter binding affinity, brain permeability, and target selectivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Target Engagement and Selectivity
- Analogs like Ph-HTBA retain GHB antagonism but prioritize CaMKIIα modulation .
CaMKIIα Stabilization :
Biological Activity
Sodium (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate hydrate, commonly referred to as NCS-382, is a sodium salt derived from the corresponding acetic acid. This compound has garnered attention in pharmacological research due to its unique structural properties and potential biological activities.
- Molecular Formula : C13H13NaO3
- Molecular Weight : 240.23 g/mol
- CAS Number : 639070-43-2
- Structure : The compound features a tetrahydrobenzoannulene moiety with a hydroxyl group and an alkene, which are essential for its biological activity.
Biological Activity Overview
NCS-382 exhibits various biological activities, particularly as a selective antagonist for the gamma-hydroxybutyrate (GHB) receptor. This receptor is implicated in several neurological processes, making NCS-382 a candidate for therapeutic applications in conditions such as epilepsy and anxiety disorders.
Key Biological Effects
- Anticonvulsant Activity : NCS-382 has been studied for its anticonvulsant properties, showing efficacy in reducing seizure activity in animal models. This effect is attributed to its action on GHB receptors, which play a crucial role in modulating neuronal excitability .
- Anti-sedative Effects : The compound has demonstrated potential in counteracting the sedative effects of GHB, suggesting its use in managing GHB-related toxicity or overdose scenarios.
- Anti-inflammatory Properties : Preliminary studies indicate that NCS-382 may exhibit anti-inflammatory effects, which could be beneficial in treating acute brain injuries and other inflammatory conditions.
Research Findings and Case Studies
Several studies have investigated the pharmacological profile of NCS-382:
Study 1: Anticonvulsant Efficacy
A study conducted on rodent models assessed the anticonvulsant efficacy of NCS-382. The results indicated a significant reduction in seizure frequency compared to control groups. The mechanism was linked to the modulation of GHB receptors, highlighting its potential as a therapeutic agent for epilepsy.
Study 2: Sedation Reversal
In another study focusing on sedation reversal, NCS-382 was administered to subjects exposed to GHB. The findings revealed that NCS-382 effectively mitigated sedation levels, suggesting its utility in clinical settings for managing GHB toxicity.
Study 3: Inflammation and Neuroprotection
Research exploring the anti-inflammatory effects of NCS-382 showed promising results in models of neuroinflammation. The compound reduced markers of inflammation and improved outcomes in models of traumatic brain injury, indicating its potential role as a neuroprotective agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate, and how is purity validated?
- Methodology : The compound is typically synthesized via condensation reactions under reflux conditions, often using toluene/water mixtures as solvents. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via -NMR and LC-MS. Crystallization in ethanol is recommended to isolate the hydrate form . Safety protocols, including dust suppression and PPE (gloves, goggles), must align with SDS guidelines due to acute toxicity risks .
Q. How is the compound’s receptor binding affinity quantified in vitro, and what controls are essential?
- Methodology : Radioligand binding assays (e.g., -labeled analogs) on rat brain homogenates are standard. Competitive displacement experiments with GHB (γ-hydroxybutyrate) and antagonists like CGP 62349 (GABA blocker) are critical to isolate specific binding. Non-specific binding is assessed using excess unlabeled ligand. Data normalization to protein concentration and triplicate trials ensure reproducibility .
Q. What analytical techniques are used to characterize the compound’s stability under physiological conditions?
- Methodology : Stability studies employ LC-MS in simulated physiological buffers (e.g., phosphate-buffered saline at pH 7.4). Degradation products are monitored over 24–72 hours at 37°C. Quantification of intact compound vs. hydrolyzed byproducts (e.g., free benzoannulene derivatives) requires calibration curves with reference standards .
Advanced Research Questions
Q. How can contradictory data between in vitro binding affinity and in vivo functional activity be resolved?
- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:
- Compare plasma and brain tissue concentrations post-administration using LC-MS/MS.
- Conduct functional electrophysiology in rat neocortex slices to measure inhibitory postsynaptic currents (IPSCs) modulated by the compound. Contradictions may reflect off-target effects, necessitating selectivity profiling against related receptors (e.g., GABA, NMDA) .
Q. What experimental design optimizes the assessment of the compound’s antagonistic efficacy in complex biological matrices?
- Methodology : Use a tiered approach:
In vitro : Dose-response curves in HEK-293 cells transfected with GHB receptors, with EC/IC calculations.
Ex vivo : Autoradiography in brain sections to map receptor occupancy.
In vivo : Behavioral assays (e.g., locomotor activity in rodents) with pharmacokinetic-pharmacodynamic (PK-PD) modeling. Include negative controls (vehicle) and positive controls (e.g., NCS 382) .
Q. How can advanced spectroscopic methods resolve structural ambiguities in the compound’s hydrate form?
- Methodology : Single-crystal X-ray diffraction confirms the hydrate structure and hydrogen-bonding network. Dynamic vapor sorption (DVS) assesses hygroscopicity, while thermogravimetric analysis (TGA) quantifies water loss upon heating. Solid-state NMR (-CP/MAS) differentiates crystalline vs. amorphous phases .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling variability in receptor binding assays?
- Methodology : Apply mixed-effects models to account for inter-animal variability in brain homogenate preparations. Outlier detection (e.g., Grubbs’ test) and normalization to total protein (Bradford assay) reduce technical noise. Meta-analysis of historical datasets identifies baseline variability thresholds .
Q. How should researchers address batch-to-batch variability in synthetic yield and purity?
- Methodology : Implement quality-by-design (QbD) principles:
- Optimize reaction parameters (temperature, solvent ratio) via Design of Experiments (DoE).
- Track impurities using UPLC with charged aerosol detection (CAD).
- Establish acceptance criteria (e.g., ≥95% purity, ≤2% related substances) aligned with ICH guidelines .
Ethical & Safety Considerations
Q. What safety protocols are critical for handling this compound in neuropharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
